N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine
Description
Hantzsch-Widman System for Pyrimidine
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is retained as a trivial name under IUPAC rules. Substituents are numbered starting at the nitrogen atom in position 1, proceeding sequentially around the ring. For this compound:
- Position 2 : A methyl group.
- Position 4 : An N-methylamine substituent.
- Position 6 : A sulfanyl-methyl-4-chlorophenyl group.
Sulfur-Containing Substituents
The sulfanyl group (-S-) is denoted by the prefix "sulfanyl-" under current IUPAC recommendations. In this structure:
- The sulfanyl group connects a methyl chain to a 4-chlorophenyl moiety.
- The methyl-sulfanyl-4-chlorophenyl group is attached to the pyrimidine ring at position 6.
Full IUPAC Name Construction
The name is constructed as follows:
- Parent Hydride : Pyrimidine.
- Substituents :
- 6-{[(4-chlorophenyl)sulfanyl]methyl}: A methyl group substituted with a sulfanyl-linked 4-chlorophenyl group.
- 2-methyl : A methyl group at position 2.
- 4-N-methylamine : A secondary amine (N-methylamino) at position 4.
Final Name : N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine.
Comparative Analysis of CAS Registry Number 339278-68-1 Across Chemical Databases
The compound is registered under CAS 339278-68-1 in multiple databases. Below is a comparative analysis of key identifiers:
| Database | SMILES | InChI Key | Molecular Formula | Synonyms |
|---|---|---|---|---|
| PubChem | CC1=NC(CSC2=CC=C(Cl)C=C2)=CC(NC)=N1 |
YOSCRJPSFMTEEB-UHFFFAOYSA-N |
C₁₃H₁₄ClN₃S | 339278-68-1, 6-{[(4-chlorophenyl)sulfanyl]methyl}-N,2-dimethylpyrimidin-4-amine |
| Ambeed | CC1=NC(CSC2=CC=C(Cl)C=C2)=CC(NC)=N1 |
N/A | C₁₃H₁₄ClN₃S | 339278-68-1, 6-[(4-chlorophenyl)sulfanylmethyl]-N,2-dimethylpyrimidin-4-amine |
Key Observations :
- Consistency in SMILES/InChI : Both databases report identical SMILES strings and molecular formulas.
- Nomenclature Variance : PubChem and Ambeed use slightly different naming conventions for the sulfanyl-methyl group, reflecting stylistic preferences in substituent ordering.
- CAS Registry : The CAS number 339278-68-1 is consistently assigned to this compound across platforms, confirming its unique identity.
Molecular Formula C₁₃H₁₄ClN₃S: Structural Interpretation Challenges
The molecular formula C₁₃H₁₄ClN₃S corresponds to a pyrimidine core with three substituents: a methyl group, an N-methylamine, and a sulfanyl-methyl-4-chlorophenyl group. Below are challenges in interpreting its structure:
Breakdown of Atoms
| Component | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Chlorine (Cl) | Sulfur (S) |
|---|---|---|---|---|---|
| Pyrimidine | 4 | 4 | 2 | 0 | 0 |
| 2-methyl | 1 | 3 | 0 | 0 | 0 |
| 4-N-methylamine | 1 | 7 | 2 | 0 | 0 |
| 6-sulfanyl-methyl-4-chlorophenyl | 7 | 7 |
Properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-9-16-11(7-13(15-2)17-9)8-18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCRJPSFMTEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: The 4-chlorophenylsulfanyl group is introduced via a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .
Scientific Research Applications
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its potential use in developing new drugs, particularly in the field of synthetic cannabinoids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of natural cannabinoids, and modulates various physiological processes. The molecular targets include CB1 and CB2 receptors, which are part of the endocannabinoid system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Sulfur-Containing Groups
- Target Compound : The 6-position has a sulfanyl (thioether, –S–) group linked to a 4-chlorophenyl ring.
- Analog in : Replaces sulfanyl with sulfinyl (–SO–), forming N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine.
- Analog in : Features a benzylsulfanyl group (–S–CH₂-C₆H₅) at the 6-position, increasing lipophilicity compared to the 4-chlorophenylthio group. This analog also has N,N-dimethylamine instead of N-methylamine, which may enhance steric hindrance and affect receptor binding .
Aromatic Substituents
- Analog in : Incorporates a 3,4-dichlorobenzylsulfanyl group at the 6-position and a phenyl group at the 2-position. The dichlorinated benzyl group enhances lipophilicity and may improve membrane permeability but could reduce aqueous solubility .
- Analog in : Substitutes the 4-chlorophenyl group with a 4-methoxyphenylaminomethyl moiety.
Physicochemical and Pharmacological Properties
Physicochemical Differences
- Polarity : Sulfinyl analogs () are more polar than sulfanyl derivatives, impacting logP values. For example, sulfanyl groups (logP ~3.5) vs. sulfinyl (logP ~2.8) .
- Solubility : The 3,4-dichlorobenzyl substituent () reduces aqueous solubility due to increased hydrophobicity, whereas methoxy groups () may enhance it via hydrogen bonding .
Biological Activity
N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by relevant data and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3S |
| Molar Mass | 293.81 g/mol |
| CAS Number | 339278-69-2 |
1. Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the 4-chlorophenyl sulfanyl group have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In studies, derivatives of pyrimidine structures have shown strong inhibitory effects on AChE, which is crucial for treating conditions like Alzheimer's disease . The binding interactions with bovine serum albumin (BSA) further indicate its pharmacological potential .
3. Anticancer Potential
Emerging studies suggest that compounds similar to this compound may possess anticancer properties. The presence of the pyrimidine ring is often associated with cytotoxic effects against various cancer cell lines . For example, some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.
Case Study 1: Antibacterial Screening
In a comparative study involving synthesized pyrimidine derivatives, several compounds were evaluated for their antibacterial efficacy. The results indicated that those containing the sulfanyl group exhibited significant activity against Gram-positive and Gram-negative bacteria. Specifically, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis .
Case Study 2: Enzyme Inhibition Assay
A study focused on the enzyme inhibition properties of various pyrimidine derivatives revealed that this compound had a notable inhibitory effect on AChE with an IC50 value of 50 µM. This suggests potential applications in neurodegenerative disease therapies .
Q & A
Basic: What are the standard synthetic protocols for synthesizing N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of a pyrimidine precursor (e.g., 2-methyl-4-aminopyrimidine) with a sulfanyl-containing intermediate (e.g., (4-chlorophenyl)sulfanylmethyl chloride) in polar aprotic solvents like dimethylformamide (DMF) or toluene.
- Step 2: Alkylation of the intermediate using methylating agents (e.g., methyl iodide) under alkaline conditions (K₂CO₃ or Et₃N) at elevated temperatures (120–130°C) to introduce the N-methyl group .
- Purification: Column chromatography or recrystallization to isolate the product.
Key Parameters: Solvent polarity, base strength, and reaction time significantly influence yield.
Advanced: How can reaction conditions be optimized to improve synthesis efficiency and yield?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Test alternative solvents (e.g., THF, acetonitrile) to enhance solubility of intermediates and reduce side reactions.
- Catalyst Use: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
- Temperature Gradients: Perform reactions under microwave irradiation to reduce time and improve regioselectivity.
- In-Line Monitoring: Use HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .
Validation: Compare yields and purity via ¹H NMR and mass spectrometry.
Basic: What spectroscopic and crystallographic methods confirm the molecular structure?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for H-5), methyl groups (δ 2.3–2.6 ppm), and sulfanyl-linked aromatic protons (δ 7.3–7.5 ppm) .
- IR Spectroscopy: Identify characteristic stretches (e.g., C-S at ~650 cm⁻¹, N-H at ~3400 cm⁻¹).
- X-Ray Crystallography: Use SHELXL for refinement. Example: Hydrogen bonding between N-methylamine and pyrimidine nitrogen stabilizes the crystal lattice .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions may arise from structural analogs or assay variability. Mitigation strategies:
- Structural Comparisons: Use molecular docking to compare binding modes of the compound with analogs (e.g., 4-chlorophenyl vs. 4-methylphenyl substitutions) against targets like cholinesterase or kinase enzymes .
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH, temperature) using isogenic cell lines.
- Meta-Analysis: Cross-reference activity data with physicochemical properties (e.g., logP, polar surface area) to identify outliers .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzymatic Inhibition: Test against acetylcholinesterase (Ellman’s method) or kinases (radioactive ATP-binding assays) .
- Cell-Based Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Membrane Permeability: Perform Caco-2 monolayer studies to evaluate passive diffusion, leveraging the 4-chlorophenyl group’s hydrophobicity .
Advanced: How does the sulfanyl-methyl substituent influence pharmacokinetics and metabolic stability?
Methodological Answer:
- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify oxidation or glutathione conjugation of the sulfanyl group.
- LogP Measurement: Determine octanol-water partitioning to assess lipophilicity (predicted logP ~3.2 for enhanced blood-brain barrier penetration) .
- In Silico Modeling: Use QSAR models to predict clearance rates and potential toxicophores (e.g., sulfoxide formation via CYP450) .
Basic: What computational tools aid in predicting target interactions?
Methodological Answer:
- Docking Software: AutoDock Vina or Schrödinger Maestro to simulate binding to kinase domains or GPCRs.
- Pharmacophore Modeling: Generate 3D maps highlighting hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (4-chlorophenyl group) .
- MD Simulations: Run GROMACS to assess stability of ligand-target complexes over 100-ns trajectories.
Advanced: How to design derivatives to enhance selectivity for specific biological targets?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrimidine C-2 position to modulate electron density.
- Bioisosteric Replacement: Substitute the sulfanyl group with sulfonyl or sulfonamide to alter hydrogen-bonding capacity .
- SAR Studies: Synthesize analogs with varying aryl substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) and compare IC₅₀ values in dose-response assays .
Basic: What analytical techniques quantify purity and stability under storage conditions?
Methodological Answer:
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Forced Degradation: Expose to UV light, acidic/basic conditions, or peroxides to identify degradation products (e.g., sulfoxide formation) .
- Chiral Purity: Use chiral HPLC columns if stereoisomers are present (e.g., due to asymmetric centers in analogs) .
Advanced: How to validate crystallographic data when twinning or disorder complicates refinement?
Methodological Answer:
- Twinning Analysis: Use PLATON to detect twinning ratios and refine data with SHELXL’s TWIN/BASF commands .
- Disorder Modeling: Apply PART instructions to resolve overlapping electron density for flexible groups (e.g., methyl rotors).
- Validation Tools: Check R-factors, ADP consistency, and Ramachandran plots with Coot and MolProbity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
